molecular formula C10H9BrN4 B13900641 3-(5-Aminopyridin-2-yl)-5-bromopyridin-2-amine

3-(5-Aminopyridin-2-yl)-5-bromopyridin-2-amine

Katalognummer: B13900641
Molekulargewicht: 265.11 g/mol
InChI-Schlüssel: XUIRHBXMVHJMOT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(5-Aminopyridin-2-yl)-5-bromopyridin-2-amine is a heterocyclic compound that contains both bromine and amine functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Aminopyridin-2-yl)-5-bromopyridin-2-amine typically involves the bromination of 2-aminopyridine derivatives. One common method includes the reaction of 2-aminopyridine with bromine in the presence of a suitable solvent like acetic acid. The reaction conditions often require controlled temperatures to ensure selective bromination at the desired position on the pyridine ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

3-(5-Aminopyridin-2-yl)-5-bromopyridin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of substituted pyridine derivatives.

    Oxidation: Formation of nitro-pyridine derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Coupling: Formation of biaryl compounds.

Wissenschaftliche Forschungsanwendungen

3-(5-Aminopyridin-2-yl)-5-bromopyridin-2-amine has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-(5-Aminopyridin-2-yl)-5-bromopyridin-2-amine involves its interaction with specific molecular targets. The bromine and amine groups allow it to form strong interactions with enzymes and receptors, potentially inhibiting their activity. This compound can modulate various biological pathways, making it a valuable tool in drug discovery and development .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-(5-Aminopyridin-2-yl)-5-bromopyridin-2-amine is unique due to the presence of both bromine and amine groups on the pyridine ring, which allows for diverse chemical reactivity and potential applications in various fields. Its ability to undergo multiple types of reactions and form complex structures makes it a versatile compound in synthetic and medicinal chemistry.

Eigenschaften

Molekularformel

C10H9BrN4

Molekulargewicht

265.11 g/mol

IUPAC-Name

3-(5-aminopyridin-2-yl)-5-bromopyridin-2-amine

InChI

InChI=1S/C10H9BrN4/c11-6-3-8(10(13)15-4-6)9-2-1-7(12)5-14-9/h1-5H,12H2,(H2,13,15)

InChI-Schlüssel

XUIRHBXMVHJMOT-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=NC=C1N)C2=C(N=CC(=C2)Br)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.